4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-chloro-4-phenylquinazolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTCFUTWDISZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with orthoesters.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives, including 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine, exhibit substantial antimicrobial properties. Studies have shown that these compounds can effectively inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | Staphylococcus aureus | 0.5 mg/mL |
| Study B | Escherichia coli | 1.0 mg/mL |
| Study C | Pseudomonas aeruginosa | 2.0 mg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways, making these compounds promising candidates for antibiotic development.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. Research has demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines.
| Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Induction of apoptosis | Journal of Cancer Research |
| HeLa (cervical cancer) | Inhibition of cell proliferation | Cancer Letters |
These findings indicate a potential for further investigation into the compound's efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the phenyl and quinazoline moieties can significantly influence biological activity.
| Modification | Impact on Activity |
|---|---|
| Substitution on phenyl | Enhanced antimicrobial potency |
| Variations in morpholine | Altered solubility and bioavailability |
Research has shown that specific substitutions can enhance the compound's efficacy, suggesting avenues for further development.
Inflammatory Disease Research
Some studies have indicated that derivatives of quinazoline compounds possess anti-inflammatory properties. These compounds have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro.
| Cytokine Measured | Effect of Compound |
|---|---|
| TNF-alpha | Significant reduction observed |
| IL-6 | Moderate decrease noted |
These findings open up potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Antimicrobial Efficacy Against MRSA:
A study published in PubMed evaluated the efficacy of various quinazoline derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated superior activity compared to traditional antibiotics like vancomycin, highlighting its potential as a novel therapeutic agent. -
Mechanistic Insights:
Research focused on the mechanistic pathways through which this compound exerts its effects demonstrated that it interacts with bacterial DNA gyrase, leading to inhibition of DNA replication. This interaction was confirmed through molecular docking studies.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Quinazoline and Related Derivatives
Key Observations :
- Core Heterocycle: Quinazoline derivatives (e.g., 4c, 4e) differ from quinoline (e.g., ) or thienopyrimidine (e.g., ) analogs in nitrogen count and electronic distribution, affecting binding affinity and metabolic stability.
- Chlorine at position 6 is conserved in some analogs (e.g., 4c, 4e), suggesting a role in hydrophobic interactions or metabolic resistance .
Physicochemical and Spectral Properties
Biological Activity
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN3O
- Molecular Weight : 299.77 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with a similar structure showed potent inhibition of various cancer cell lines, including lung and breast cancer cells. The mechanism is believed to involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 0.28 |
| This compound | MCF7 (Breast) | 0.59 |
These results suggest that this compound may serve as a lead for developing new anticancer therapies targeting EGFR and related pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that similar quinazoline derivatives can selectively inhibit cyclooxygenase-II (COX-II), which is crucial in mediating inflammatory responses.
| Compound | COX-II Inhibition (%) |
|---|---|
| Indomethacin (Standard) | 90 |
| This compound | 75 |
The anti-inflammatory activity was confirmed through various in vitro assays, suggesting that this compound could be beneficial in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling.
- COX-II Selectivity : The structural features allow it to selectively inhibit COX-II over COX-I, reducing side effects associated with non-selective NSAIDs.
- Quorum Sensing Disruption : Similar compounds have been shown to interfere with bacterial communication mechanisms, potentially reducing pathogenicity.
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives in a rodent model for their analgesic and anti-inflammatory effects. The study found that compounds similar to this compound exhibited significant pain relief comparable to standard treatments like Indomethacin .
Q & A
Q. What are the optimized synthetic routes for 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves sequential steps:
- Step 1 : Formation of a morpholine-4-carboxamide intermediate via urea substitution under acidic conditions .
- Step 2 : Cyclization with substituted anthranilic acids to form a 2-(morpholin-4-yl)quinazolinone precursor .
- Step 3 : Chlorination using phosphorus oxytrichloride (POCl₃) to introduce the chloro group at position 4 of the quinazoline ring .
- Step 4 : Substitution with anilines or other nucleophiles to finalize the structure . Key Optimization Strategies :
- Use inert atmospheres (e.g., N₂) during chlorination to prevent side reactions .
- Monitor reaction progress via TLC and adjust stoichiometry of POCl₃ to ensure complete conversion .
- Purify intermediates via column chromatography to minimize impurities in downstream steps .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- FTIR : Identify functional groups (e.g., C-Cl stretch at 700–550 cm⁻¹, C=N/C=C of quinazoline at 1708–1580 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and substituent-specific signals (e.g., OCH₃ at δ 2–3 ppm) .
- Mass Spectrometry : Look for fragmentation patterns (e.g., M-1, M-2 peaks due to hydrogen loss from the heterocyclic ring) .
- Elemental Analysis : Validate C, H, N percentages to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for quinazoline derivatives like this compound?
Methodological Approaches :
- Dose-Response Studies : Test multiple concentrations to identify non-linear effects or toxicity thresholds .
- 3D-QSAR Modeling : Correlate substituent electronic/steric properties (e.g., chloro, phenyl groups) with activity trends to refine pharmacophore models .
- Orthogonal Assays : Validate results using complementary methods (e.g., in vitro enzyme inhibition vs. cell-based assays) . Example : Discrepancies in analgesic activity may arise from differential central/peripheral nervous system targeting, requiring neurochemical profiling .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in morpholine-containing quinazolines?
- Substituent Scanning : Synthesize analogs with variations at positions 4 (phenyl), 6 (chloro), and 2 (morpholine) to assess contributions to bioactivity .
- Computational Docking : Use molecular dynamics simulations to predict binding interactions with targets (e.g., kinases, GPCRs) .
- Metabolic Stability Testing : Evaluate the impact of morpholine on pharmacokinetics (e.g., CYP450 interactions) using liver microsome assays .
Q. How can researchers address instability or reactivity issues during storage of this compound?
- Storage Conditions : Store at –20°C under inert gas (Ar) to prevent oxidation or hydrolysis .
- Stability Monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products .
- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in formulation buffers .
Data Analysis & Experimental Design
Q. What experimental controls are essential when evaluating the biological activity of this compound?
- Negative Controls : Use vehicle-only (e.g., DMSO) and untreated samples to account for solvent effects .
- Positive Controls : Include known inhibitors/agonists (e.g., morphine for analgesic assays) to validate assay sensitivity .
- Internal Standards : Spike samples with deuterated analogs during LC-MS to quantify recovery rates .
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) during structural characterization?
- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to confirm molecular formula .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .
- High-Resolution MS : Confirm exact mass to rule out isobaric interferences .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
